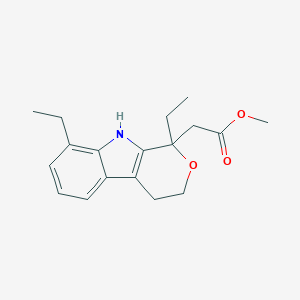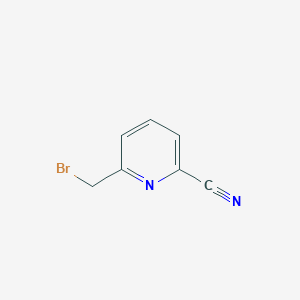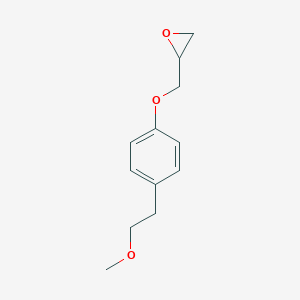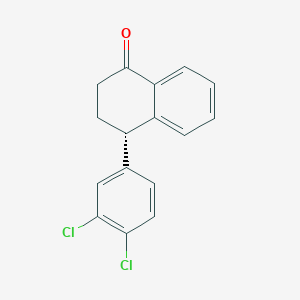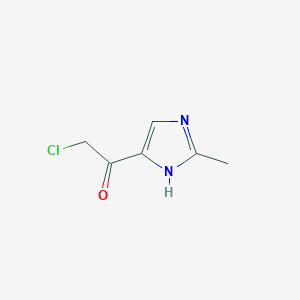
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone, also known as CIME, is a chemical compound with potential applications in scientific research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone inhibits CK2 by binding to the enzyme's ATP-binding site, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of CK2-dependent signaling pathways and cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can inhibit CK2-dependent phosphorylation of target proteins, such as p53 and NF-kB, in cells. This leads to the modulation of cellular processes, including cell proliferation, survival, and apoptosis. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone in lab experiments is its specificity towards CK2, which allows for the selective inhibition of CK2-dependent signaling pathways. However, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potency as an inhibitor of CK2 is lower than other CK2 inhibitors, such as CX-4945. Additionally, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's stability in aqueous solutions is limited, which can pose challenges for its use in cell-based assays.
Orientations Futures
For the study of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone include the development of more potent and stable CK2 inhibitors based on 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's structure. Additionally, further investigation of the biochemical and physiological effects of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone on CK2-dependent signaling pathways and cellular processes is warranted. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potential as a therapeutic agent for cancer and other diseases should also be explored. Finally, the development of new methods for synthesizing 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone and related compounds may facilitate their use in scientific research.
Méthodes De Synthèse
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can be synthesized using different methods, including the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetic acid in the presence of a dehydrating agent. Both methods produce 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone as a white crystalline solid.
Applications De Recherche Scientifique
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has been studied for its potential as an inhibitor of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been proposed as a therapeutic strategy for cancer and other diseases. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been investigated as a potential tool for studying CK2 function in cells.
Propriétés
Numéro CAS |
101189-97-3 |
|---|---|
Nom du produit |
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone |
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-chloro-1-(2-methyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
JKEQAGNERAXXJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C(=O)CCl |
SMILES canonique |
CC1=NC=C(N1)C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-(2-methyl-1H-imidazol-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



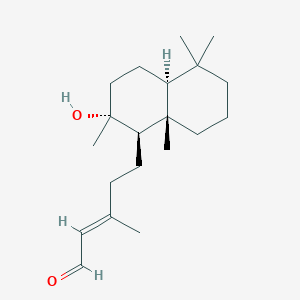
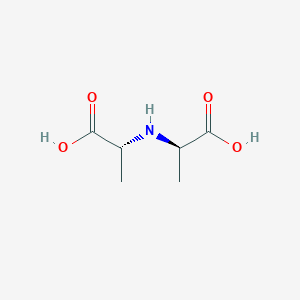
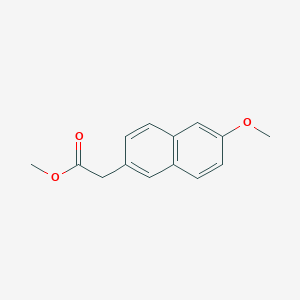
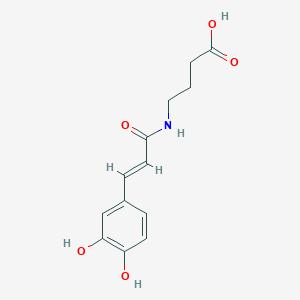
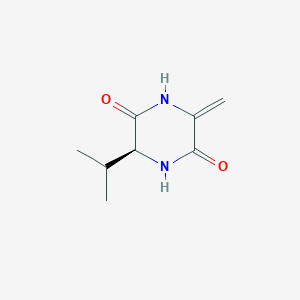
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
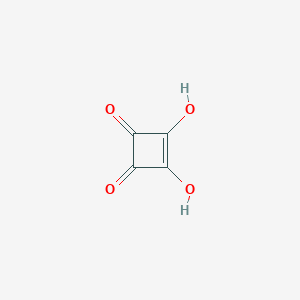
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
